molecular formula C21H15N3 B3033071 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile CAS No. 77198-51-7

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B3033071
CAS No.: 77198-51-7
M. Wt: 309.4 g/mol
InChI Key: UPHPXVHCNQTCMZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of an amino group, two phenyl groups, and two nitrile groups attached to a benzene ring

Preparation Methods

The synthesis of 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile can be achieved through a multi-component reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is typically carried out in an aqueous medium using cellulose sulfuric acid as a catalyst. The reaction conditions are mild, and the process offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery .

Chemical Reactions Analysis

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-14-7-9-16(10-8-14)18-11-17(15-5-3-2-4-6-15)19(12-22)21(24)20(18)13-23/h2-11H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPXVHCNQTCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358199
Record name 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77198-51-7
Record name 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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